1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
1-(3-Chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine core substituted with a 3-chloro-4-methylphenyl group at the pyrrolidine nitrogen and a 4-fluorophenyl carboxamide moiety. The presence of halogen (chloro, fluoro) and methyl substituents on the aromatic rings suggests a focus on optimizing electronic and steric properties for target interactions.
Properties
Molecular Formula |
C18H16ClFN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-2-7-15(9-16(11)19)22-10-12(8-17(22)23)18(24)21-14-5-3-13(20)4-6-14/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
InChI Key |
WVXPVZBJHXLTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common route includes the following reactions:
-
Halogenation of Phenol
- Start with phenol (C₆H₅OH).
- Electrophilic halogenation (usually with chlorine or bromine ) at the 3-position yields 3-chlorophenol .
- Further methylation at the 4-position results in 3-chloro-4-methylphenol .
-
Urea Derivative Formation
- React 3-chloro-4-methylphenol with 4-fluoroaniline (C₆H₄F-NH₂) to form the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Reagents like , , and play a role.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) in biological systems.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of 5-Oxopyrrolidine-3-carboxamide Derivatives
Key Observations :
- Substituent Positioning: The target compound uniquely combines a 3-chloro-4-methylphenyl group (R1), introducing steric bulk and electron-withdrawing effects at the meta and para positions.
- Amide Substituent Diversity : The 4-fluorophenyl group (R2) in the target compound is retained in , but replaced with aliphatic (e.g., 3-ethoxypropyl in ) or bulkier aryl groups (e.g., 2-sec-butylphenyl in ), which may influence solubility and bioavailability.
Table 2: Physicochemical Properties of Selected Analogs
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 3-chloro-4-methylphenyl group (target compound) may enhance binding affinity compared to ’s 4-chlorophenyl, as meta-substitution could better align with hydrophobic pockets.
- Amide Flexibility : The rigid 4-fluorophenyl carboxamide (target compound) contrasts with ’s flexible 3-ethoxypropyl group, which might reduce target selectivity due to increased conformational freedom.
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a member of the pyrrolidine carboxamide class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, which is significant for its biological activity. The presence of chloro and fluoro substituents enhances its pharmacological profile.
Physical Properties
- Molecular Weight : 295.75 g/mol
- Solubility : Soluble in organic solvents like DMSO and methanol; limited solubility in water.
The biological activity of 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is primarily attributed to its role as an inhibitor of specific enzymes involved in disease pathways. Preliminary studies suggest that it may act on targets such as plasma kallikrein, which is implicated in inflammatory processes.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine carboxamides exhibit antimicrobial properties. For instance, compounds similar to 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines, including:
- MCF7 (breast adenocarcinoma)
- A549 (lung cancer)
The results indicate that modifications in the aryl substituents significantly influence the cytotoxic effects, with smaller lipophilic substituents enhancing potency.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF7 | 12.5 | Moderate potency |
| A549 | 8.0 | High potency |
| Hek293t | 20.0 | Lower sensitivity |
| VA13 | 25.0 | Non-cancerous control |
Study 1: Inhibition of Plasma Kallikrein
A study investigated the inhibition potential of various pyrrolidine derivatives on plasma kallikrein activity. The compound demonstrated significant inhibition with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in managing conditions related to excessive inflammation.
Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of related compounds against E. coli strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against resistant strains, indicating promising antibacterial activity.
Study 3: Anti-inflammatory Effects
In vitro studies showed that the compound reduced pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
